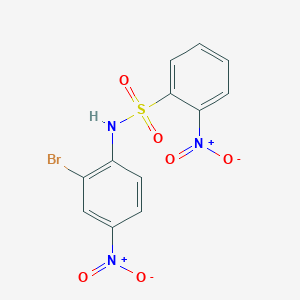
N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromoaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-nitrophenol
- N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide
- N-(2-Bromo-4-nitrophenyl)-4-methoxybenzamide
Uniqueness
N-(2-Bromo-4-nitrophenyl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
820961-09-9 |
|---|---|
Formule moléculaire |
C12H8BrN3O6S |
Poids moléculaire |
402.18 g/mol |
Nom IUPAC |
N-(2-bromo-4-nitrophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrN3O6S/c13-9-7-8(15(17)18)5-6-10(9)14-23(21,22)12-4-2-1-3-11(12)16(19)20/h1-7,14H |
Clé InChI |
ROCHQFRELWFDCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















